REACTION_CXSMILES
|
[OH:1][C:2]1[CH:16]=[CH:15][C:5]([C:6]([C:8]2[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1.[C:17](Cl)(=[O:22])[C:18]([CH3:21])([CH3:20])[CH3:19]>N1C=CC=CC=1>[C:17]([O:1][C:2]1[CH:16]=[CH:15][C:5]([C:6]([C:8]2[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1)(=[O:22])[C:18]([CH3:21])([CH3:20])[CH3:19]
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Name
|
|
Quantity
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2.16 g
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Type
|
reactant
|
Smiles
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OC1=CC=C(C(=O)C2=CC=C(C=C2)Cl)C=C1
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Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
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C(C(C)(C)C)(=O)Cl
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Name
|
|
Quantity
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60 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was removed via rotary evaporator and H2O
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Type
|
ADDITION
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Details
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added
|
Type
|
FILTRATION
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Details
|
The product was filtered
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Type
|
CUSTOM
|
Details
|
2.3 g (73%) yield
|
Name
|
|
Type
|
|
Smiles
|
C(C(C)(C)C)(=O)OC1=CC=C(C(=O)C2=CC=C(C=C2)Cl)C=C1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |